molecular formula C10H8BrNO3 B6617734 3-bromo-5-(prop-2-enamido)benzoic acid CAS No. 1508872-07-8

3-bromo-5-(prop-2-enamido)benzoic acid

Cat. No.: B6617734
CAS No.: 1508872-07-8
M. Wt: 270.08 g/mol
InChI Key: FCEOSLQEBPBBQR-UHFFFAOYSA-N
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Description

3-Bromo-5-(prop-2-enamido)benzoic acid is a halogenated benzoic acid derivative featuring a bromine atom at the 3-position and a prop-2-enamido (acrylamide) group at the 5-position of the aromatic ring. Its molecular formula is C₁₀H₈BrNO₃, with a molecular weight of 286.08 g/mol (calculated). Its structural features suggest utility in drug discovery, polymer chemistry, or biosensor development, given the electronic and steric effects of its substituents.

Properties

IUPAC Name

3-bromo-5-(prop-2-enoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-2-9(13)12-8-4-6(10(14)15)3-7(11)5-8/h2-5H,1H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEOSLQEBPBBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amidation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(prop-2-enamido)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.

    Amidation and Esterification: The carboxylic acid group can react with amines to form amides or with alcohols to form esters

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or UV light.

    Amidation: Ammonia or primary amines in the presence of coupling agents like EDCI or DCC.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Quinones and hydroxy derivatives.

    Amides and Esters: Formed from reactions with amines and alcohols, respectively.

Scientific Research Applications

3-bromo-5-(prop-2-enamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-bromo-5-(prop-2-enamido)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the prop-2-enamido group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Acidity and Reactivity

Compound Name Substituents (Positions) Key Electronic Effects Relative Acidity
3-Bromo-5-(prop-2-enamido)benzoic acid Br (3), acrylamide (5) Strong EWG (Br, acrylamide) High
2-Amino-5-bromo benzoic acid () NH₂ (2), Br (5) EDG (NH₂) + EWG (Br) Moderate
5-Bromo-2-chloro benzoic acid () Br (5), Cl (2) EWG (Br, Cl) Very High
3-Bromo-2-methoxy-5-methylbenzoic acid Br (3), OCH₃ (2), CH₃ (5) Mixed (EDG: OCH₃; EWG: Br; Neutral: CH₃) Low-Moderate

Table 2: Bioactivity Comparison of Selected Brominated Benzoic Acid Derivatives

Compound Name Bioactivity Profile (Cell Lines) Key Functional Group Influence
2-Amino-5-bromo benzoic acid Potent in MCF7, CACO2; inactive in PANC1, A549 Amino group enhances H-bonding
5-Bromo-2-(phenylamino)benzoic acid Not reported (synthetic focus, ) Phenylamino enables π-π interactions
3-Bromo-5-(prop-2-enamido)benzoic acid Unknown (potential for covalent protein binding) Acrylamide enables Michael addition

Solubility and Stability

The acrylamide group enhances hydrophilicity compared to non-polar derivatives like 3-bromo-5-(benzyloxy)benzoic acid (). However, the α,β-unsaturated system in acrylamide may render the compound prone to polymerization or hydrolysis under acidic/basic conditions. In contrast, 3-bromo-2-methoxy-5-methylbenzoic acid () exhibits higher stability due to its ether and alkyl substituents.

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